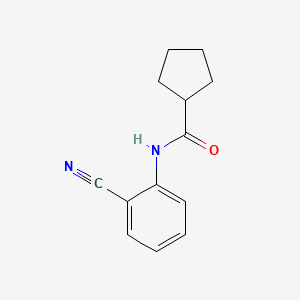
N-(2-cyanophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of casein phosphopeptide (CPP) and is commonly used in dental products for its ability to remineralize tooth enamel. In addition to its dental applications, CPP-ACP has also been studied for its potential use as an anticancer agent and as a treatment for osteoporosis.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to hydroxyapatite crystals in tooth enamel and bone tissue. This binding enhances the uptake of calcium and phosphate ions, which are essential for the remineralization of tooth enamel and the maintenance of bone density.
Biochemical and Physiological Effects
N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In dental applications, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to increase the hardness of tooth enamel and reduce the risk of tooth decay. In cancer research, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density and reduce the risk of fractures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyanophenyl)cyclopentanecarboxamide for lab experiments is its ability to bind to hydroxyapatite crystals, which makes it a useful tool for studying the mineralization of tooth enamel and bone tissue. However, N-(2-cyanophenyl)cyclopentanecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and work with. Additionally, the cost of N-(2-cyanophenyl)cyclopentanecarboxamide can be prohibitive for some research projects.
Orientations Futures
There are a number of future directions for research on N-(2-cyanophenyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for N-(2-cyanophenyl)cyclopentanecarboxamide in cancer therapy. Another area of interest is the use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of osteoporosis. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can increase bone density, but more studies are needed to determine its efficacy as a treatment for osteoporosis. Finally, there is potential for N-(2-cyanophenyl)cyclopentanecarboxamide to be used in other therapeutic applications, such as wound healing and tissue engineering. Further research is needed to explore these possibilities.
Méthodes De Synthèse
N-(2-cyanophenyl)cyclopentanecarboxamide can be synthesized through a process known as solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
N-(2-cyanophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications of N-(2-cyanophenyl)cyclopentanecarboxamide is in dental products, where it is used to remineralize tooth enamel and prevent tooth decay. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use as an anticancer agent. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-7-3-4-8-12(11)15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFHBVACAFNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)
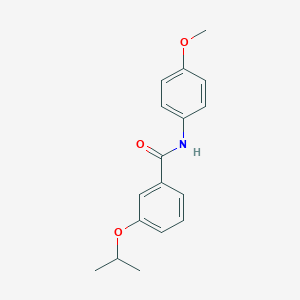
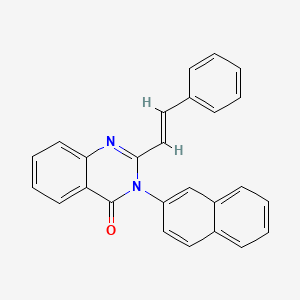
![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
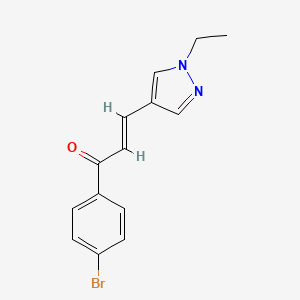
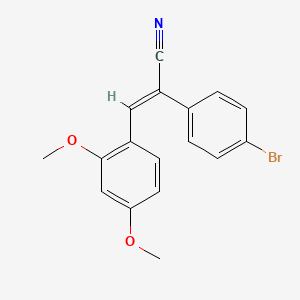
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)